5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Description
5-(4-Fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a fluorophenyl group at position 5 and a phenylamino group at position 2. The 1,3,4-thiadiazole core is renowned for its broad-spectrum bioactivity, including anticancer, antimicrobial, antifungal, and antiplatelet properties .
Properties
CAS No. |
827580-58-5 |
|---|---|
Molecular Formula |
C14H10FN3S |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
InChI Key |
CVBATCIVDLMXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions generally require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity
- Target Compound : In Schiff base derivatives of 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, the fluorophenyl group contributes to potent anticancer activity. Compound 30 (a nitrobenzyl-benzimidazole derivative) exhibited significant xanthine oxidase inhibition (IC₅₀ = 1.28 µg/mL against breast cancer cells) .
- 5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine : Replacement of fluorine with chlorine (electron-withdrawing but bulkier) reduced anticancer potency in analogous derivatives, suggesting fluorine’s optimal balance of electronegativity and steric effects .
- Quinazoline Hybrids : Derivatives like Compound 14 (with a quinazolin-4-yloxy group) showed dual activity as GSK-3 inhibitors and hypoglycemic agents, highlighting the impact of fused heterocyclic systems .
Antimicrobial Activity
- N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine : Pyridinyl substitution improved binding energy (-9.2 kcal/mol) against E. coli FabH enzyme compared to nitrophenyl derivatives (-8.5 kcal/mol), emphasizing aromatic heterocycles' role in target interaction .
- 5-(p-Substituted Phenyl)-N-(3-(5-Nitrofur-2-yl)allylidene) Derivatives : Nitrofuran moieties enhanced antimicrobial activity, with nitro groups facilitating redox-mediated bacterial toxicity .
Antiplatelet Activity
- 5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (3g) : Methoxy substitution conferred moderate antiplatelet activity (71% yield, mp 169–170°C), while the fluorophenyl analogue’s data remain unexplored in this context .
Spectroscopic Data
- 1H-NMR Profiles : Fluorophenyl derivatives exhibit characteristic aromatic proton shifts at δ 7.12–8.15 (CDCl₃), distinct from chlorophenyl (δ 7.41–7.66) and methoxyphenyl (δ 3.84 for OCH₃) analogues .
Structure-Activity Relationship (SAR) Trends
Data Tables
Table 1: Anticancer Activity of Selected Analogues
Table 2: Antimicrobial Docking Scores
| Compound | Substituents | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|---|
| IVe | 5-(4-Nitrophenyl)-N-phenyl- | FabH (E. coli) | -8.5 |
| Iva | 5-(Pyridin-3-yl)-N-phenyl- | FabH (E. coli) | -9.2 |
Q & A
Q. What are the optimized synthetic routes for 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with fluorophenyl precursors. Key methods include:
- POCl3-mediated cyclization : Reacting 4-fluorobenzonitrile with thiosemicarbazide in the presence of POCl3 under reflux (90°C) for 3 hours, followed by neutralization and recrystallization (yield: 60–75%) .
- Ultrasound-assisted synthesis : Sonication accelerates intermediate formation (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) and subsequent benzyl halide coupling, improving reaction efficiency by 20–30% compared to conventional methods .
- Solvent optimization : Acetonitrile at 140°C facilitates reactions with isothiocyanates, producing substituted thiourea derivatives with minimal byproducts .
Purification via recrystallization (acetic acid/water mixtures) or chromatography ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, NH signals at δ 3.5–3.6 ppm) .
- IR spectroscopy : Identify C=N (1566 cm⁻¹) and C-S (680–720 cm⁻¹) stretching frequencies .
- LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]+ at m/z 345–373) and purity (>98%) .
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Anticancer assays : Test against HeLa (cervical), MCF7 (breast), and Hep-G2 (liver) cancer cell lines using MTT assays (IC50 values typically 10–50 μM) .
- Antiparasitic screens : Assess inhibition of Trypanosoma cruzi (Chagas disease) at 6.2–12.5 mmol/L concentrations .
- Toxicity profiling : Evaluate ulcerogenic potential in rodent models (e.g., compound 3e showed 79% yield and minimal gastric lesions at 50 mg/kg) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like xanthine oxidase (binding energy: −8.2 kcal/mol) or bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- ADME prediction : Apply SwissADME to verify compliance with Lipinski’s Rule of Five (molecular weight <500, logP <5) and blood-brain barrier permeability .
- DFT calculations : Analyze electron distribution in the thiadiazole ring to predict reactivity (e.g., HOMO-LUMO gaps ~4.5 eV) .
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Assay standardization : Use consistent cell lines (e.g., MCF7 for breast cancer) and protocols (e.g., 48-hour incubation) to reduce variability .
- Dose-response validation : Compare IC50 values across multiple replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Structural analogs : Test derivatives with halogen substitutions (e.g., Br → Cl) to isolate electronic effects on activity .
Q. What are the key challenges in structure-activity relationship (SAR) studies for this compound?
- Substituent effects : Fluorine at the para-position enhances metabolic stability but may reduce solubility (logP ≈ 3.5) .
- Ring rigidity : The thiadiazole core’s planar structure limits conformational flexibility, impacting target binding .
- Synthetic accessibility : Introducing bulky groups (e.g., benzimidazole) requires multi-step routes with yields <50% .
Q. How do crystal structure analyses inform drug design for thiadiazole derivatives?
- Hydrogen bonding : N–H⋯N interactions stabilize ligand-receptor complexes (e.g., bond lengths 2.85–3.10 Å in PDB 4M0E) .
- Torsional angles : Variations in dihedral angles (15–40°) between thiadiazole and fluorophenyl groups affect packing efficiency and solubility .
- Polymorphism screening : Identify stable crystalline forms (e.g., monoclinic vs. orthorhombic) to optimize bioavailability .
Q. What strategies improve selectivity and reduce off-target toxicity in preclinical studies?
- Prodrug design : Mask the amine group with acetyl or PEG moieties to enhance tissue specificity .
- Selectivity profiling : Screen against kinase panels (e.g., 200+ kinases) to identify off-target inhibition (e.g., <10% inhibition of EGFR at 10 μM) .
- Metabolic studies : Use liver microsomes to assess CYP450-mediated degradation (t1/2 > 60 minutes indicates favorable pharmacokinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
